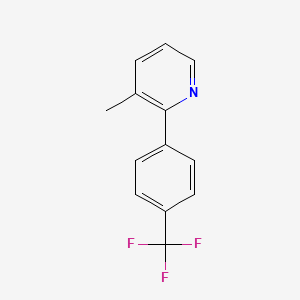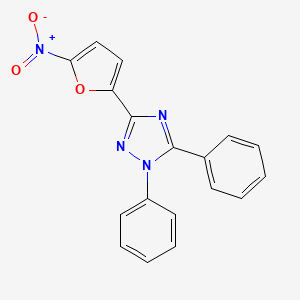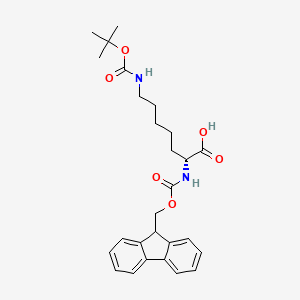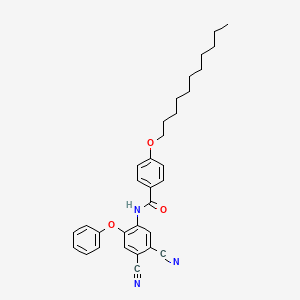
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate is an organic compound belonging to the class of naphthoquinones. These compounds are characterized by a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a benzene-1,4-dione (quinone) structure
Preparation Methods
The synthesis of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate typically involves a multi-step process. One common method includes the reduction of 2-methyl-3-bromo-1,4-naphthalenedione followed by a nucleophilic reaction with a suitable formate ester . The reaction conditions often require the use of a Lewis acid catalyst, such as cerium chloride (CeCl3), to facilitate the reaction and achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial growth by interfering with essential bacterial enzymes and disrupting cellular processes . The compound’s quinone moiety plays a crucial role in its redox activity, which is essential for its biological effects.
Comparison with Similar Compounds
Similar compounds to (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl formate include:
- 6-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)hexanoic acid
- (3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)methyl piperidine-1-carbodithioate
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
These compounds share the naphthoquinone core structure but differ in their substituents, which can significantly influence their chemical properties and applications
Properties
CAS No. |
672278-09-0 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(3-methyl-1,4-dioxonaphthalen-2-yl)methyl formate |
InChI |
InChI=1S/C13H10O4/c1-8-11(6-17-7-14)13(16)10-5-3-2-4-9(10)12(8)15/h2-5,7H,6H2,1H3 |
InChI Key |
KNYQQFBVQUVMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)


![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)



![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)

![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

